6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol, also known as MQAE, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive probe that can be used to measure the concentration of chloride ions in various biological systems. MQAE has been widely used in the field of biology and chemistry due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used extensively in scientific research to study the transport of chloride ions across cell membranes. It has also been used to measure the activity of chloride channels and transporters in various biological systems. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been used in the field of biochemistry to study the binding of proteins to chloride ions.
Wirkmechanismus
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol functions as a fluorescent probe that is sensitive to changes in the concentration of chloride ions. When 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol binds to chloride ions, the fluorescent properties of the molecule change, allowing researchers to measure the concentration of chloride ions in a given system.
Biochemische Und Physiologische Effekte
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol has been shown to have minimal biochemical and physiological effects on biological systems. It does not affect the function of chloride channels or transporters and does not interfere with other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in lab experiments is its high sensitivity and specificity for chloride ions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, one limitation of using 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol is that it requires specialized equipment to measure fluorescence, which can be expensive and difficult to obtain.
Zukünftige Richtungen
There are several future directions for the use of 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol in scientific research. One potential application is the study of chloride transport in disease states, such as cystic fibrosis. Additionally, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol could be used to study the effects of various drugs on chloride transport and channel function. Finally, the development of new fluorescent probes with improved properties could lead to even more sensitive and specific measurements of chloride ions in biological systems.
Synthesemethoden
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol can be synthesized using a multi-step reaction process. The first step involves the reaction of 6-bromo-2-methyl-4-quinolinol with dimethylamine to form the corresponding dimethylamino derivative. The second step involves the reaction of this intermediate with 2,6-dimethyl-4-morpholinecarboxaldehyde to form the final product, 6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol.
Eigenschaften
Produktname |
6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol |
---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
6-(dimethylamino)-3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H27N3O2/c1-12-9-22(10-13(2)24-12)11-17-14(3)20-18-7-6-15(21(4)5)8-16(18)19(17)23/h6-8,12-13H,9-11H2,1-5H3,(H,20,23) |
InChI-Schlüssel |
WGZLIIHQIYQQED-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
Kanonische SMILES |
CC1CN(CC(O1)C)CC2=C(NC3=C(C2=O)C=C(C=C3)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.